Eact

概要

説明

Eactは、TMEM16A塩化物チャネルの選択的かつ強力な活性化剤です。 感覚性疼痛受容体におけるTRPV1チャネルを直接活性化し、かゆみ、急性疼痛、熱過敏症を引き起こします

準備方法

Eactの合成にはいくつかのステップが関与し、通常は中間体の調製から始まり、その後、特定の反応条件下で処理されて最終生成物が得られます。 this compoundの正確な合成経路と反応条件は、所有権に属し、広く公表されていません。 産業生産方法では、これらの合成経路を最適化して、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えることがよくあります。

3. 化学反応の分析

This compoundは、以下を含むさまざまなタイプの化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: 還元反応はthis compoundを還元型に変換することができ、これは異なる生物学的活性を持つ可能性があります。

置換: this compoundは、官能基が別の官能基に置き換えられる置換反応に関与し、その活性を変化させる可能性があります。 これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。

4. 科学研究の応用

This compoundは、以下を含む幅広い科学研究の用途を持っています。

化学: this compoundは、塩化物チャネルの活性化とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 研究者は、かゆみと痛み感覚のメカニズム、および感覚ニューロンにおけるTRPV1チャネルの役割を調査するためにthis compoundを使用しています。

医学: this compoundは、慢性的かゆみと痛みを伴う状態の治療における潜在的な治療用途を持っています。

産業: this compoundは、新規医薬品の開発や創薬における研究ツールとして使用できます。

化学反応の分析

Eact undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, potentially altering its activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Eact has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the activation of chloride channels and their role in various physiological processes.

Biology: Researchers use this compound to investigate the mechanisms of itch and pain sensation, as well as the role of TRPV1 channels in sensory neurons.

Medicine: this compound has potential therapeutic applications in treating conditions associated with chronic itch and pain.

Industry: this compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

作用機序

Eactは、TMEM16A塩化物チャネルと感覚性疼痛受容体におけるTRPV1チャネルを直接活性化することにより、その効果を発揮します 。 この活性化は、かゆみ、急性疼痛、熱過敏症を引き起こします。 this compoundの分子標的は、TMEM16AとTRPV1チャネルであり、その作用機序に関与する経路は、細胞膜を横切るイオン流の調節に関連しています。

6. 類似の化合物との比較

This compoundは、TMEM16A塩化物チャネルとTRPV1チャネルを選択的に活性化する点でユニークです。 類似の化合物には、カプサイシンやレシニフェラトキシンなどの他の塩化物チャネル活性化剤やTRPV1アゴニストが含まれます。 this compoundの特異性と効力は、研究と潜在的な治療用途において貴重なツールとなっています。

類似化合物との比較

Eact is unique in its selective activation of the TMEM16A chloride channel and TRPV1 channels. Similar compounds include other chloride channel activators and TRPV1 agonists, such as capsaicin and resiniferatoxin. this compound’s specificity and potency make it a valuable tool in research and potential therapeutic applications.

特性

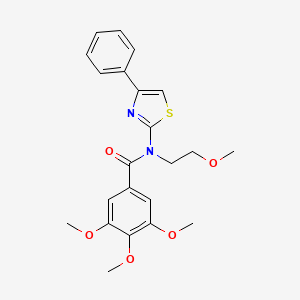

IUPAC Name |

3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-26-11-10-24(22-23-17(14-30-22)15-8-6-5-7-9-15)21(25)16-12-18(27-2)20(29-4)19(13-16)28-3/h5-9,12-14H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNHFFVQWADJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346745 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461000-66-8 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 461000-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Eact?

A1: this compound is known to activate the TMEM16A calcium-activated chloride channel (CaCC). [, ]

Q2: What are the downstream effects of this compound-mediated TMEM16A activation?

A3: this compound-induced TMEM16A activation leads to chloride ion efflux, impacting various physiological processes depending on the cell type. In airway smooth muscle (ASM), it can cause contraction, while in epithelial cells, it may contribute to airway surface hydration. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any available spectroscopic data for this compound?

A4: The provided research papers do not offer any spectroscopic data for this compound.

Q5: What is known about the stability and compatibility of this compound under various conditions?

A5: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its material compatibility and stability under various conditions. Further investigation is needed to address this aspect.

Q6: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound is primarily studied for its interaction with the TMEM16A channel and doesn't appear to exhibit catalytic properties. [, , ]

Q7: Have any computational studies been performed on this compound?

A8: While the provided papers don't detail specific computational studies on this compound, one paper mentions a fragment-based algorithm for predicting Michael acceptor reactivity using DFT-calculated activation energies and SAS values. [] This approach might be adaptable for investigating this compound's reactivity, but further research is needed.

Q8: How do structural modifications of this compound affect its activity and selectivity?

A8: The provided research papers do not offer specific information regarding the SAR of this compound. Further investigation is needed to understand the impact of structural modifications on its activity, potency, and selectivity.

Q9: Are there any reported strategies for improving this compound stability, solubility, or bioavailability?

A9: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its stability and formulation.

Q10: What is known about this compound's ADME profile and in vivo activity?

A12: While the provided research doesn't extensively cover this compound's ADME, one study demonstrates that nebulized this compound administered in vivo can augment methacholine-induced increases in airway resistance in mice. [] This suggests this compound can be absorbed through the respiratory tract and exert biological effects in vivo.

Q11: What in vitro and in vivo models have been used to study this compound?

A13: Researchers have employed various models to study this compound, including: * In vitro: Organ bath studies with human ASM and guinea pig tracheal rings, cell culture of ASM and epithelial cells. [] * In vivo: Nebulized this compound administration in A/J mice to assess airway resistance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。